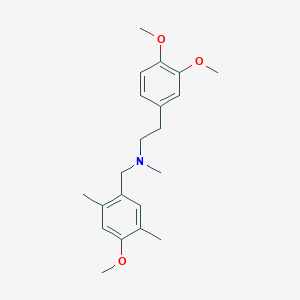![molecular formula C13H25N3O4S B5765504 ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)
ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound is also known as TAK-659 and is a potent and selective inhibitor of spleen tyrosine kinase (SYK), which is an essential enzyme in the immune system.
Mecanismo De Acción
The mechanism of action of ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate involves the inhibition of spleen tyrosine kinase (SYK). SYK is an essential enzyme in the immune system that plays a crucial role in the activation of various immune cells such as B cells, T cells, and mast cells. Inhibition of SYK leads to the suppression of immune cell activation, which can be beneficial in the treatment of various autoimmune diseases.
Biochemical and Physiological Effects
Ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. In addition, this compound has been shown to have a significant effect on the immune system, leading to the suppression of immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate in lab experiments is its potent anti-inflammatory and anti-tumor activities. This compound has also been shown to have a significant effect on the immune system, making it an essential tool in the study of autoimmune diseases. However, one of the limitations of this compound is its potential toxicity, which can lead to adverse effects on the body.
Direcciones Futuras
There are several future directions for research on ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate. One of the significant areas of research is the identification of new therapeutic targets for this compound. Another area of research is the development of new synthetic methods for the production of this compound. Additionally, there is a need for more studies to investigate the potential toxicity of this compound and its long-term effects on the body. Finally, more research is needed to explore the potential applications of this compound in other fields such as neuroscience and drug discovery.
Métodos De Síntesis
The synthesis of ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate involves several steps. The initial step involves the reaction of 4-(methylsulfonyl)-1-piperazinecarboxylic acid with ethyl 4-chloro-1-piperidinecarboxylate in the presence of a base such as potassium carbonate. This reaction leads to the formation of ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate. The purity of the compound can be increased by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
Ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is medicinal chemistry, where this compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
ethyl 4-(4-methylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4S/c1-3-20-13(17)15-6-4-12(5-7-15)14-8-10-16(11-9-14)21(2,18)19/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBUNACVCJFPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(methylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5765421.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5765433.png)
![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5765438.png)
![1-[3-(4-fluorophenyl)acryloyl]indoline](/img/structure/B5765442.png)
![1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5765448.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzothiazole](/img/structure/B5765455.png)


![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)


